molecular formula C10H8N2O2 B12869624 4-Ethoxybenzo[d]oxazole-2-carbonitrile

4-Ethoxybenzo[d]oxazole-2-carbonitrile

Cat. No.: B12869624
M. Wt: 188.18 g/mol
InChI Key: GMWINKBADXZUTG-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an ethoxy group attached to the benzene ring, which is fused with an oxazole ring, and a nitrile group at the 2-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxybenzo[d]oxazole-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzo[d]oxazole: Similar structure but lacks the nitrile group.

    2-Methoxybenzo[d]oxazole: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-5-chlorobenzo[d]oxazole: Similar structure with an additional chlorine atom.

Uniqueness

4-Ethoxybenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2H2,1H3

InChI Key

GMWINKBADXZUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C#N

Origin of Product

United States

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